

"4-(Trifluoromethoxy)benzotrifluoride" physical and chemical characteristics

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Compound of Interest

Compound Name: 4-(Trifluoromethoxy)benzotrifluoride

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An In-depth Technical Guide to 4-(Trifluoromethoxy)benzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **4-(Trifluoromethoxy)benzotrifluoride**. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis and application.

Core Physical and Chemical Properties

4-(Trifluoromethoxy)benzotrifluoride, with the CAS number 80258-33-9, is an organofluorine compound featuring both a trifluoromethoxy (-OCF₃) and a trifluoromethyl (-CF₃) group attached to a benzene ring at the 1 and 4 positions, respectively. These electron-withdrawing groups significantly influence the molecule's properties.

Table 1: Physical Properties of **4-(Trifluoromethoxy)benzotrifluoride**

Property	Value	Source
Molecular Formula	C ₈ H ₄ F ₆ O	[1][2]
Molecular Weight	230.11 g/mol	[1][2]
Boiling Point	133.4 ± 40.0 °C (Predicted)	[1]
Density	1.408 ± 0.06 g/cm ³ (Predicted)	[1]
Refractive Index	1.377	[1]
Melting Point	Not available	
Solubility	Soluble in common organic solvents (specific data not available).[3]	

Note: Experimental data for the boiling point and density are not readily available in the reviewed literature; the provided values are predictions.

Spectroscopic Data

Detailed experimental spectroscopic data for **4-(Trifluoromethoxy)benzotrifluoride** is not available in the public domain. However, based on the analysis of structurally related benzotrifluoride derivatives, the following spectral characteristics can be anticipated.[4][5][6]

- ¹H NMR:** The proton NMR spectrum is expected to show signals in the aromatic region, likely as a complex multiplet, due to the coupling of the four aromatic protons.
- ¹³C NMR:** The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbons attached to the fluorine-containing groups exhibiting characteristic splitting patterns (C-F coupling). The trifluoromethoxy and trifluoromethyl carbons will appear at distinct chemical shifts.
- ¹⁹F NMR:** The fluorine NMR spectrum is anticipated to show two singlets, one for the -OCF₃ group and another for the -CF₃ group, at characteristic chemical shifts. For reference, the ¹⁹F NMR chemical shift for the CF₃ group in benzotrifluoride is approximately -63.7 ppm.[7]

- **Mass Spectrometry:** The mass spectrum would show the molecular ion peak (M^+) at m/z 230.11. Fragmentation patterns would likely involve the loss of fluorine, the trifluoromethyl group, and the trifluoromethoxy group.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Chemical Characteristics and Reactivity

The presence of two strong electron-withdrawing groups deactivates the aromatic ring towards electrophilic substitution. Conversely, the ring is activated towards nucleophilic aromatic substitution, although this reactivity is less common for trifluoromethyl and trifluoromethoxy groups compared to halogens.

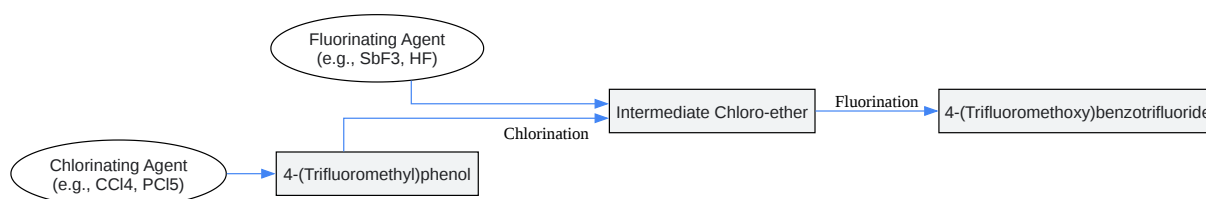
- **Stability:** The compound is expected to be stable under normal laboratory conditions. The trifluoromethyl and trifluoromethoxy groups are generally resistant to hydrolysis under neutral or acidic conditions. However, strong bases and high temperatures may lead to decomposition.[\[13\]](#)
- **Reactivity with Electrophiles:** Electrophilic aromatic substitution reactions are expected to be slow and require harsh conditions. The directing effect of the existing substituents would favor substitution at the positions meta to both groups (positions 2, 3, 5, and 6).
- **Reactivity with Nucleophiles:** While the aromatic ring is electron-deficient, direct nucleophilic substitution of the trifluoromethyl or trifluoromethoxy group is challenging. Reactions may be possible under specific catalytic conditions.
- **Thermal Stability:** While specific data is lacking, benzotrifluoride derivatives generally exhibit good thermal stability.[\[13\]](#)[\[14\]](#) Thermal decomposition, if it occurs, would likely involve the fragmentation of the fluorine-containing groups.[\[15\]](#)

Experimental Protocols

A detailed, specific experimental protocol for the synthesis of **4-(Trifluoromethoxy)benzotrifluoride** is not readily available. However, a general synthetic approach can be inferred from patents describing the synthesis of related compounds.[\[16\]](#) One plausible route involves the trifluoromethylation of a suitable trifluoromethoxy-substituted benzene derivative or the trifluoromethoxylation of a trifluoromethyl-substituted precursor.

General Synthetic Workflow (Hypothetical):

A potential synthesis could start from 4-(trifluoromethyl)phenol. This starting material can be converted to **4-(trifluoromethoxy)benzotrifluoride** through a two-step process involving chlorination followed by fluorination.



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Caption: Hypothetical synthesis of **4-(Trifluoromethoxy)benzotrifluoride**.

Experimental Considerations:

- **Chlorination Step:** The reaction of 4-(trifluoromethyl)phenol with a chlorinating agent like carbon tetrachloride in the presence of a catalyst or phosphorus pentachloride would yield an intermediate trichloromethoxy derivative. This reaction would likely require elevated temperatures and anhydrous conditions.
- **Fluorination Step:** The subsequent fluorination of the intermediate with a fluorinating agent such as antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride would replace the chlorine atoms with fluorine to give the final product. This step is typically carried out in a pressure vessel due to the gaseous nature of some reagents.^{[17][18]}
- **Purification:** Purification of the final product would likely involve distillation under reduced pressure. The purity can be assessed using gas chromatography (GC) and spectroscopic methods (NMR, MS).^[19]

Applications in Drug Development and Research

The incorporation of trifluoromethoxy and trifluoromethyl groups is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity.^{[20][21][22]} While specific applications of **4-(Trifluoromethoxy)benzotrifluoride** are not widely reported, its structural motifs suggest its potential as a valuable building block in the synthesis of novel pharmaceuticals and agrochemicals.^{[23][24]} The unique electronic properties it imparts can be leveraged to fine-tune the biological activity of a lead compound.

Safety Information

Based on available safety data for related compounds, **4-(Trifluoromethoxy)benzotrifluoride** should be handled with care.

Table 2: Hazard Identification

Hazard Class	Statement
Skin Irritation	Causes skin irritation.
Eye Irritation	Causes serious eye irritation.
Respiratory Irritation	May cause respiratory irritation.

Handling Precautions:

- Work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Avoid inhalation of vapors and contact with skin and eyes.
- Store in a tightly sealed container in a cool, dry place.

This guide summarizes the currently available technical information on **4-(Trifluoromethoxy)benzotrifluoride**. Further experimental investigation is required to fully characterize this compound and explore its potential applications.

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